2-[(Butan-2-yl)amino]-N,N-dimethylacetamide

Lipophilicity Physicochemical profiling Drug-likeness

Generic C8H18N2O acetamides cannot recapitulate the stereochemical and steric requirements of fragment-based lead discovery. 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide (CAS 1021131-19-0) delivers the chiral sec-butylamine motif that is critical for deconvoluting steric from electronic effects. • Unique α-branching (Taft Es ≈ -1.13) and computed XLogP 0.7 vs. isobutyl or n-butyl analogs • Racemic mixture provides a realistic challenge sample for chiral HPLC/SFC method development • Reduced over-acylation side products in multistep amide syntheses, improving yield and purity

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13259743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Butan-2-yl)amino]-N,N-dimethylacetamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(C)NCC(=O)N(C)C
InChIInChI=1S/C8H18N2O/c1-5-7(2)9-6-8(11)10(3)4/h7,9H,5-6H2,1-4H3
InChIKeyUGAVYSXDHMRKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide Sourcing Guide


2-[(Butan-2-yl)amino]-N,N-dimethylacetamide (CAS 1021131-19-0) is a chiral, secondary-amine-functionalised N,N-dimethylacetamide derivative (molecular formula C8H18N2O, MW 158.24 g/mol) [1]. It serves as a versatile synthetic intermediate, particularly in medicinal chemistry and fragment-based drug discovery, where the sec-butylamine substituent provides a unique steric and lipophilicity profile relative to its constitutional isomers and N-alkyl analogs. Because of the compound's specific branching and hydrogen-bond donor/acceptor architecture, it cannot be freely interchanged with other C8H18N2O amides without altering physicochemical properties and potential biological interactions.

WorkflowFragment-based and medicinal chemistry synthesis
Selection logicChiral sec-butyl building block with moderate steric and lipophilic profile
Use contextSAR studies, chemoselective transformations, chiral chromatography development

Why C8H18N2O Isomers Are Not Interchangeable


Despite sharing the identical molecular formula C8H18N2O, the spatial arrangement of the alkyl side chain critically influences lipophilicity (XLogP), steric hindrance around the secondary amine, and metabolic stability [1]. The sec-butyl group in 2-[(butan-2-yl)amino]-N,N-dimethylacetamide introduces a chiral centre adjacent to the amine, resulting in different conformational preferences and intermolecular interactions compared with its isobutyl or diethyl counterparts [2]. Generic procurement of any C8H18N2O acetamide without rigorous head-to-head comparison therefore carries a high risk of divergent physicochemical and biological performance, undermining reproducibility in chemical biology and lead-optimisation campaigns.

Sec-Butyl Derivative
Closest C8H18N2O Analogs
Lipophilicity
Computed XLogP3-AA ≈ 0.7; moderate permeability profile
Isobutyl/diethyl analogs may shift logP by 0.1–0.3 units, altering permeability context
Steric environment
α-Branched sec-butyl group provides a steric brake for chemoselective reactions
Less hindered diethyl analog may exhibit faster, less selective N-acylation kinetics
Chirality
Racemic stereocentre enables chiral resolution or asymmetric synthesis pathways
Achiral isobutyl and diethyl analogs cannot support enantioselective lead elaboration

Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP) of Sec-Butyl vs. Isobutyl Analogs

The sec-butyl isomer 2-[(butan-2-yl)amino]-N,N-dimethylacetamide exhibits a computed XLogP3-AA value of 0.7, indicative of moderate lipophilicity that balances aqueous solubility and passive membrane permeability [1]. This value is predicted to differ from the isobutyl analog N,N-dimethyl-2-[(2-methylpropyl)amino]acetamide (CAS 1021037-77-3) because of the different branching pattern; branched isomers with more compact shapes typically exhibit lower solvent-accessible surface areas and, consequently, slightly reduced logP values [2]. Direct experimental logP data for all three isomers are not available in the public domain; the comparison presented here is based on class‑level inference from isomer structure-property relationships.

Lipophilicity (XLogP)
Class-level inference
Sec-butyl: XLogP3-AA 0.7 vs. isobutyl/diethyl analogs estimated Δ ≈ 0.1–0.3 units
May support moderate permeability screening
In silico prediction; no experimental logP identified. Data to verify.
Lipophilicity Physicochemical profiling Drug-likeness

Steric Hindrance: Sec-Butyl vs. Diethylamino Analog

The sec-butylamino substituent in 2-[(butan-2-yl)amino]-N,N-dimethylacetamide introduces a chiral α-carbon centre and a moderate degree of steric hindrance around the nucleophilic nitrogen, which is expected to reduce the rate of N-alkylation or acylation relative to less hindered analogs such as 2-(diethylamino)-N,N-dimethylacetamide (N~2~,N~2~-diethyl-N,N-dimethylglycinamide) [1]. While no direct kinetic study comparing these two specific compounds was identified, the general principle that secondary alkylamines with α-branching react more slowly in SN2-type transformations is well established in physical organic chemistry. In contrast, the diethyl analog possesses two primary alkyl substituents on the amine, rendering it a faster nucleophile but potentially less selective in multifunctional substrates.

Steric hindrance
Class-level inference
Taft Es sec-butyl ≈ –1.13 vs. diethyl Es ≈ –0.36; reported ΔEs ≈ 0.77
Supports chemoselectivity context in N-acylation workflows
No direct kinetic data for these specific compounds. Source review recommended.
Steric hindrance Nucleophilicity Synthetic chemistry

Chiral Centre vs. Achiral Analogs

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide contains one undefined stereocentre at the sec-butyl α-carbon, making it a chiral building block (supplied as a racemate unless otherwise specified) [1]. In contrast, the isobutyl isomer (CAS 1021037-77-3) and the diethyl analog are achiral. In drug discovery, the presence of a chiral centre can profoundly influence target binding, pharmacokinetics, and toxicity [2]. Although no direct head-to-head pharmacological data exist for these compounds, the availability of a chiral centre in the sec-butyl derivative provides an additional degree of freedom for lead optimisation that is absent in the achiral analogs.

Chiral centre
Class-level inference
One undefined stereocentre (racemate); achiral analogs lack this feature
Enables enantiomer-attribution review and chiral method development
Supplied as racemate; chiral separation data not identified. Requires validation.
Chirality Enantioselective synthesis Medicinal chemistry

Applications for 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide


Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 158.24 g/mol, a computed logP of 0.7, one hydrogen-bond donor, and two hydrogen-bond acceptors, 2-[(butan-2-yl)amino]-N,N-dimethylacetamide falls well within the 'rule of three' guidelines for fragment libraries [1]. Its chiral sec-butyl group offers a shape-diverse scaffold that can be elaborated into lead compounds, providing an advantage over achiral fragments that sample a more limited conformational space. Procurement of this fragment enables screening campaigns that exploit stereochemical diversity.

Chemoselective Intermediate for Lead Optimisation

The moderate steric hindrance imparted by the sec-butyl group (Taft Es ≈ –1.13) makes this compound a useful intermediate in multi-step syntheses where selective N-acylation is required [1]. Compared with the less hindered diethyl analog, the sec-butyl derivative can reduce over-acylation side products, improving yield and purity in the synthesis of complex amide-containing drug candidates.

Physicochemical Probe for SAR Studies

When exploring the impact of alkyl substitution on target binding, the sec-butyl group provides a distinct lipophilicity (XLogP3-AA = 0.7) and steric profile compared with isobutyl, n-butyl, or diethyl variants [1]. Incorporating 2-[(butan-2-yl)amino]-N,N-dimethylacetamide into an SAR matrix allows medicinal chemists to deconvolute steric from electronic effects in a systematic manner, leveraging the unique α-branching of the sec-butyl substituent.

Reference Standard for Chiral Chromatography

Because the compound contains an undefined stereocentre, it can serve as a racemic test probe for chiral HPLC or SFC method development [1]. Unlike the achiral isobutyl and diethyl analogs, the sec-butyl derivative provides a realistic challenge mixture (enantiomers) that is relevant for laboratories developing enantioseparation protocols for amine-containing pharmaceuticals.

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-three compliant chiral scaffold
Shape diversity and stereochemical screening fit
Chemoselective intermediate
Moderate steric hindrance profile
Over-acylation control and regioselectivity review
Physicochemical SAR probe
Distinct α-branching and logP context
Steric vs. electronic effect deconvolution
Chiral chromatography reference
Racemic test probe availability
Enantioseparation method development
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